molecular formula C21H27N5O2 B5636692 2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3(2H)-one

2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3(2H)-one

Cat. No. B5636692
M. Wt: 381.5 g/mol
InChI Key: WLMAPWDMBKINNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3(2H)-one often involves multi-step reactions, starting with basic heterocyclic compounds and proceeding through various functionalization steps. For example, a related family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized through a two-step process involving conjugation of secondary amines with a triazolopyridazine compound, indicating a potential synthetic pathway for our compound of interest (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, reveals that these molecules crystallize in the monoclinic system and the structure is significantly influenced by substituents effect, suggesting a similar structural complexity and crystalline behavior for 2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3(2H)-one (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-24-20(27)13-19(15-23-24)25-8-10-26(11-9-25)21(28)17-5-2-4-16(12-17)18-6-3-7-22-14-18/h2,4-5,12-13,15,18,22H,3,6-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMAPWDMBKINNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)C3=CC=CC(=C3)C4CCCNC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3(2H)-one

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